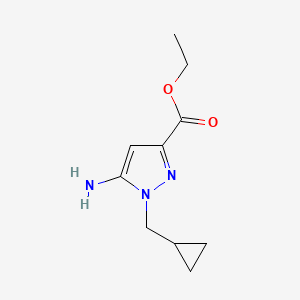![molecular formula C12H13ClN2O2 B7951635 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951635.png)
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a chloro group, an ethoxyethyl group, and a benzo[d]imidazole core with a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of 2-chloro-5-ethoxyethylbenzamide under acidic conditions to form the benzo[d]imidazole core. Subsequent functionalization introduces the carbaldehyde group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced to form a more saturated structure.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde reduced to 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The carbaldehyde group may participate in further chemical reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
7-Chloro-1-(2-propoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
7-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
Uniqueness: 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde stands out due to its specific ethoxyethyl group, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
7-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-17-7-6-15-11(8-16)14-10-5-3-4-9(13)12(10)15/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFKYDOGMWKARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951643.png)
![5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951651.png)
![5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951657.png)
